Trimesitylborane

Overview

Description

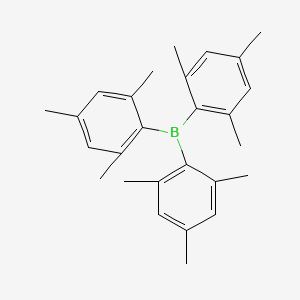

Trimesitylborane (Mes₃B), with the chemical formula C₂₇H₃₃B and CAS number 7297-95-2, is a sterically hindered triarylborane synthesized via the reaction of mesityl Grignard reagents with BF₃ etherate under reflux conditions . Its three mesityl (2,4,6-trimethylphenyl) groups confer exceptional stability against hydrolysis and oxidation, making it a valuable Lewis acid in organometallic chemistry and materials science . Mes₃B exhibits a trigonal planar geometry around the boron center, with a ¹¹B NMR chemical shift of ~79 ppm in solution, characteristic of tricoordinate boron environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimesitylborane can be synthesized through the reaction of boron trichloride with mesityl magnesium bromide in an ether solvent. The reaction typically proceeds as follows:

BCl3+3C6H2(CH3)3MgBr→B(C6H2(CH3)3)3+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron trichloride .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Oxidation Reactions

Trimesitylborane undergoes oxidation under controlled conditions:

-

Peroxide-mediated oxidation : Reacts with hydrogen peroxide to form this compound oxide (Mes₃B-O), retaining the mesityl groups .

-

Oxygen exposure : Decomposes slowly in the presence of atmospheric oxygen, forming boron-oxygen bonds .

Conditions :

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Mes₃B-O | 85% |

| O₂ (1 atm) | 60°C | Mixed oxides | <50% |

Reduction Reactions

As a potent reducing agent, Mes₃B donates electrons in:

-

Borohydride formation : Reduces electrophilic substrates like carbonyl compounds, forming borohydride intermediates .

-

Electrochemical reduction : Exhibits two quasi-reversible reductions at E₁/₂ = -1.56 V and -2.40 V vs. Fc⁺/Fc .

Key reduction pathways :

textMes₃B + e⁻ → Mes₃B⁻ (radical anion) Mes₃B⁻ + e⁻ → Mes₃B²⁻ (dianion)

Substitution Reactions

The mesityl groups undergo substitution under specific conditions:

Anion Exchange

Reacts with nucleophiles in THF or MeOH:

Aryl Group Replacement

Stability Under Hydrolytic Conditions

Electrochemical Behavior

Cyclic voltammetry data (0.1 M Bu₄NPF₆ in THF) :

| Process | Potential (V vs. Fc⁺/Fc) | Reversibility |

|---|---|---|

| First reduction | -1.56 | Quasi-reversible |

| Second reduction | -2.40 | Quasi-reversible |

Comparative Reactivity

Mes₃B demonstrates enhanced stability versus simpler triarylboranes:

| Property | Mes₃B | BPh₃ (Triphenylborane) |

|---|---|---|

| Air stability | Days | Hours |

| Hydrolysis resistance | High | Low |

| Thermal decomposition | >200°C | 160°C |

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Trimesitylborane is widely used as a reagent in organic synthesis. It acts as a reducing agent and is involved in the formation of complex organic molecules. Its ability to donate electrons allows it to participate in various reduction reactions. For instance, it can reduce carbonyl compounds to alcohols and is also utilized in the synthesis of boron-containing compounds.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of boron trichloride with mesityl magnesium bromide under inert conditions:

This reaction highlights its utility in generating boron compounds that are crucial for further chemical transformations .

Material Science

Organic Light Emitting Diodes (OLEDs)

this compound derivatives are explored for their potential in OLED technology due to their favorable photophysical properties. They serve as electron transport materials and emitters in OLED devices. For example, triarylborane-based compounds have demonstrated high efficiency in blue emission with significant external quantum efficiency (EQE) values:

| Compound Name | Emission Peak (nm) | EQE (%) | CIE Coordinates |

|---|---|---|---|

| BuCzoB | 485 | 26.1 | (0.142, 0.344) |

| BuCzMeoB | 478 | 32.8 | (0.135, 0.266) |

| CzMeoB | 456 | 18.4 | (0.138, 0.140) |

These results illustrate the effectiveness of this compound derivatives as blue TADF emitters, which are essential for high-performance OLEDs .

Biological Applications

Biological Imaging and Probes

Research is ongoing into the use of this compound derivatives for biological imaging and as probes for detecting specific biomolecules. Their ability to form stable complexes with various anions enhances their utility in biological systems .

Therapeutic Potential

Studies are investigating the potential of these compounds in drug delivery systems due to their favorable interactions with cellular components. The Lewis acidic nature of this compound allows it to interact with biological molecules, potentially altering cellular processes and signaling pathways .

Case Studies

Case Study: OLED Performance

In a study focusing on triarylborane-based OLEDs, researchers developed several compounds that exhibited strong blue emission characteristics while maintaining high thermal stability. The devices constructed from these materials demonstrated luminance values exceeding 9000 cd/m² at low driving voltages, showcasing their potential for commercial applications .

Case Study: Biological Probes

Another significant application was demonstrated through the use of this compound derivatives as imaging agents in live-cell studies. These compounds allowed for real-time monitoring of cellular processes due to their selective binding properties and fluorescence characteristics .

Mechanism of Action

The mechanism of action of trimesitylborane involves the interaction of the boron atom with various substrates. The boron atom in this compound is electron-deficient, making it a strong Lewis acid. This allows it to form stable complexes with electron-rich species, facilitating various chemical transformations. The mesityl groups provide steric protection, enhancing the stability of the boron center and allowing for selective reactions .

Comparison with Similar Compounds

NMR Spectroscopy

Trimesitylborane’s ¹¹B solid-state NMR parameters are compared to two-coordinate boron cations and other triarylboranes:

| Compound | Coordination | Quadrupolar Coupling (MHz) | Chemical Shift Span (ppm) | Geometry |

|---|---|---|---|---|

| Mes₃B (this compound) | Tricoordinate | N/A | ~130 | Trigonal planar |

| [Mes₂B]⁺ (dimesitylborinium) | Dicoordinate | 5.44 ± 0.08 | 130 ± 1 | Linear C–B⁺–C |

| Cp*₂B⁺ | Dicoordinate | 2.91 | 89 | Bent |

Key Findings :

- Mes₃B and [Mes₂B]⁺ share similar chemical shift spans (~130 ppm), reflecting analogous electronic environments despite differing coordination numbers. The linear geometry of [Mes₂B]⁺ enhances its Lewis acidity compared to the bent Cp*₂B⁺ cation .

- The ¹¹B NMR signal of Mes₃B (79.2 ppm) closely matches phenyldimesitylborane (79.3 ppm), indicating minimal electronic perturbation from substituting one mesityl group with phenyl .

Electrochemical Properties

| Compound | Reduction Potential (V vs. SCE) | Band Gap (cm⁻¹) |

|---|---|---|

| Mes₃B | -2.43 | N/A |

| DA-pCarb (p-carborane) | -2.49 | 23,700 |

| DA-mBenz (m-phenylene) | -2.52 | 23,400 |

Key Findings :

Catalytic Activity

Mes₃B’s catalytic performance contrasts with other boranes:

| Borane Catalyst | Reaction Type | Activity |

|---|---|---|

| B(C₆F₅)₃ | Redox reactions | High |

| Mes₃B | Redox reactions | Low/None |

| [Mes₂B]⁺ | FLP-mediated hydrogenolysis | Moderate |

Key Findings :

- Mes₃B shows negligible activity in redox-catalyzed hydrogenation, unlike B(C₆F₅)₃, due to weaker Lewis acidity and steric hindrance .

- In frustrated Lewis pair (FLP) chemistry, Mes₃B reacts with uranium(V)-nitride to form a uranium(IV)-amide, demonstrating its utility in niche FLP applications .

Electronic Structure in Donor-Acceptor Systems

In donor-acceptor chromophores, Mes₃B serves as an electron-deficient core in starburst structures, contrasting with electron-rich donors like tri(p-tolyl)amine (TAPC). The 3TPYMB molecule, which incorporates Mes₃B, exhibits strong electron-withdrawing behavior, enabling enhanced upconversion fluorescence in optoelectronic devices .

Biological Activity

Trimesitylborane (TMB), or tris(2,4,6-trimethylphenyl)borane, is a triarylborane compound that has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target of Action:

this compound primarily functions as a reducing agent. It interacts with various biomolecules through reduction reactions, donating electrons to other molecules and facilitating biochemical transformations. This property underpins its utility in organic synthesis and biological applications.

Mode of Action:

The compound exhibits Lewis acid characteristics, allowing it to form stable complexes with anions such as fluoride and cyanide. These interactions can influence various biochemical pathways, affecting cellular functions and signaling mechanisms.

Cellular Effects:

TMB influences cellular processes by modulating gene expression, cell signaling pathways, and metabolic activities. Its ability to interact with enzymes and proteins can lead to significant alterations in cell function, which is crucial for understanding its potential therapeutic applications.

Molecular Mechanism:

At the molecular level, TMB binds to biomolecules, either inhibiting or activating enzymatic activity. The formation of complexes with various anions can alter biochemical pathways and cellular functions, highlighting its potential role in drug development.

Case Studies

-

Synthesis of Sandwich Complexes:

TMB has been employed in the synthesis of sandwich complexes with fluoroborate and cyanoborate derivatives. These complexes exhibit unique properties that may be exploited in biological imaging and as probes for detecting specific biomolecules. -

Dosage Effects in Animal Models:

Research indicates that the effects of TMB vary significantly with dosage in animal models. Lower doses may yield beneficial effects while higher doses could lead to toxicity. Understanding these dose-dependent effects is vital for developing safe therapeutic applications. -

Metabolic Pathways:

Studies have shown that TMB interacts with various enzymes involved in metabolic pathways, influencing metabolite levels and overall metabolic flux. This interaction provides insights into the compound's role in cellular metabolism and its potential implications for health.

Research Applications

This compound has several applications across different fields:

- Chemistry: Used as a reagent in synthesizing complex organic molecules.

- Biology: Investigated for potential use in biological imaging and as probes for specific biomolecules.

- Medicine: Ongoing research aims to explore TMB derivatives in drug delivery systems and therapeutic agents.

- Industry: Utilized in producing advanced materials like polymers and electronic components .

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Reducing Agent | Donates electrons in biochemical reactions | |

| Lewis Acid Interaction | Forms complexes with anions influencing biochemical pathways | |

| Cellular Signaling Modulation | Alters gene expression and cell signaling pathways | |

| Dosage-Dependent Effects | Varies from beneficial at low doses to toxic at high doses | |

| Metabolic Interactions | Affects enzyme activity and metabolite levels |

Q & A

Basic Research Questions

Q. How is trimesitylborane synthesized, and what methods are used to confirm its structural integrity?

this compound is synthesized via reactions involving boron precursors and mesityl groups, with stability attributed to steric shielding of the boron center by bulky mesityl substituents . Characterization typically employs 11B NMR spectroscopy , which reveals quadrupolar interactions (CQ = 4.75 MHz) and anisotropic magnetic shielding (span = 121 ppm) in solid-state analysis. Simulations of powder NMR spectra, incorporating both quadrupolar and shielding tensors, are critical for validating structural assignments .

Q. What structural features of this compound contribute to its oxidative stability?

The boron atom in this compound is shielded by three mesityl groups, which sterically hinder interactions with oxidizing agents. This shielding prevents decomposition, even under photolytic conditions, as demonstrated in studies comparing its stability to less hindered triarylboranes .

Q. How is 11B NMR spectroscopy applied to analyze this compound’s electronic environment?

Solid-state 11B NMR captures the nuclear quadrupole coupling constant (CQ) and chemical shift anisotropy (CSA). For this compound, simulations of static and magic-angle-spinning (MAS) spectra require parameters like CQ = 4.75 MHz and CSA span = 121 ppm to match experimental data. These metrics reflect the boron center’s symmetry and electron density distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in 11B NMR data for this compound under varying experimental conditions?

Discrepancies arise from differences in magnetic shielding anisotropy and quadrupolar interactions. For example, simulations of static powder spectra require explicit inclusion of anisotropic shielding (121 ppm span) to fit experimental lineshapes, whereas MAS spectra depend only on CQ and η (asymmetry parameter). Calibration against known standards and advanced computational modeling (e.g., DFT-based shielding tensors) can reconcile inconsistencies .

Q. What is the mechanistic role of this compound in fluoride anion sensing?

this compound acts as a redox-active receptor, where fluoride binding alters its electrochemical and optical properties. Studies show that adding 1 equivalent of F⁻ induces detectable shifts in cyclic voltammetry and UV-vis spectra, attributed to boron-fluoride coordination and subsequent electron redistribution .

Q. Why does this compound exhibit lower catalytic activity in Friedel-Crafts alkylation compared to tris(pentafluorophenyl)borane?

The mesityl groups’ steric bulk limits substrate access to the boron center, reducing Lewis acidity and catalytic efficiency. In contrast, smaller substituents (e.g., C6F5) enhance electrophilicity and reaction rates. This trade-off between stability and reactivity is critical for catalyst design .

Q. How does this compound behave under high-pressure, high-temperature conditions relevant to nanomaterial synthesis?

At temperatures above 1400°C, this compound decomposes into graphite and boron carbide, but no nanodiamond formation occurs due to the absence of boron integration into carbon cycles. Raman spectroscopy and X-ray diffraction reveal graphite crystallite growth (La = 3–45 nm) with increasing temperature, contrasting with boron-doped diamond precursors like 9BBN .

Q. What strategies optimize this compound’s use in supramolecular or materials chemistry applications?

Functionalization of the mesityl groups (e.g., redox-active tags like tetrathiafulvalene) enhances its utility in anion sensing or host-guest systems. Pairing with complementary spectroscopic techniques (e.g., EPR or electrochemical analysis) can elucidate binding dynamics and electronic modulation .

Q. Methodological Recommendations

- Synthesis & Stability : Prioritize inert-atmosphere techniques and sterically hindered precursors to prevent boron oxidation .

- NMR Analysis : Use combined static/MAS 11B NMR with spectral simulations to deconvolute quadrupolar and shielding effects .

- Catalytic Studies : Compare activity with less-hindered boranes (e.g., B(C6F5)3) to isolate steric vs. electronic contributions .

- High-Pressure Experiments : Pair Raman spectroscopy with X-ray diffraction to track phase transitions and boron speciation .

Properties

IUPAC Name |

tris(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWLXFJBVILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302271 | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-95-2 | |

| Record name | Trimesitylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.